molecular formula C11H12F2O2 B8675679 [2,6-Difluoro-4-(1-hydroxy-1-methyl-ethyl)-phenyl]-acetaldehyde

[2,6-Difluoro-4-(1-hydroxy-1-methyl-ethyl)-phenyl]-acetaldehyde

Cat. No.: B8675679
M. Wt: 214.21 g/mol
InChI Key: DRKPKFOWVXKPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2,6-Difluoro-4-(1-hydroxy-1-methyl-ethyl)-phenyl]-acetaldehyde is a useful research compound. Its molecular formula is C11H12F2O2 and its molecular weight is 214.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2-[2,6-difluoro-4-(2-hydroxypropan-2-yl)phenyl]acetaldehyde

InChI

InChI=1S/C11H12F2O2/c1-11(2,15)7-5-9(12)8(3-4-14)10(13)6-7/h4-6,15H,3H2,1-2H3

InChI Key

DRKPKFOWVXKPTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)F)CC=O)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-{3,5-difluoro-4-[2-methoxyvinyl]phenyl}propan-2-ol (5.0 g, 22 mmol) in acetone (25 mL) was added dropwise to 4 M aqueous hydrochloric acid (25 mL, 100 mmol) with ice-water cooling, keeping the temperature below 10° C. Then the mixture was stirred at room temperature for six hours. The resulting mixture was extracted with ethyl acetate (2×) and the combined organic phases were washed with saturated aqueous sodium bicarbonate and brine. The organic layer was then dried and concentrated in vacuo to afford the title compound.
Name
2-{3,5-difluoro-4-[2-methoxyvinyl]phenyl}propan-2-ol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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